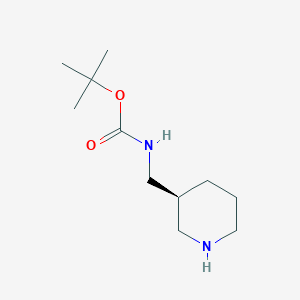

(S)-tert-butyl (piperidin-3-ylmethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[[(3S)-piperidin-3-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPQHXGYYXYTDN-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016167-99-9 | |

| Record name | (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-tert-butyl (piperidin-3-ylmethyl)carbamate chemical properties

An In-Depth Technical Guide to (S)-tert-butyl (piperidin-3-ylmethyl)carbamate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a chiral building block of significant interest in medicinal chemistry and organic synthesis. The document details its chemical and physical properties, provides an in-depth look at its synthesis and characterization, explores its chemical reactivity, and highlights its applications in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Introduction and Nomenclature

This compound is a versatile bifunctional molecule featuring a piperidine ring, a primary amine protected by a tert-butoxycarbonyl (Boc) group, and a chiral center at the 3-position of the piperidine ring. This specific stereochemistry makes it a valuable chiral synthon for the synthesis of complex molecular architectures, particularly in the pharmaceutical industry. The Boc protecting group provides stability during multi-step syntheses and can be selectively removed under specific conditions, allowing for further functionalization of the primary amine.[1][2]

The strategic placement of the protected amine and the inherent chirality of the molecule are crucial for its utility in constructing enantiomerically pure drug candidates.[2] Its application spans various therapeutic areas, including the development of treatments for metabolic disorders, cardiovascular diseases, and neurological conditions.[1][2]

Systematic IUPAC Name: tert-butyl N-[[(3S)-piperidin-3-yl]methyl]carbamate

Common Synonyms:

-

(S)-3-(Boc-aminomethyl)piperidine

-

This compound

-

(3S)-3-[(tert-butoxycarbonylamino)methyl]piperidine

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1016167-99-9 | [3] |

| Molecular Formula | C11H22N2O2 | [3] |

| Molecular Weight | 214.3 g/mol | [3] |

| Melting Point | 64-66 °C | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethyl acetate | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic peaks corresponding to the functional groups present in the molecule. Key absorptions include: 3360 cm⁻¹ (N-H stretch), 2972 cm⁻¹ (C-H stretch), 1703 cm⁻¹ (C=O stretch of the carbamate), and 1519 cm⁻¹ (N-H bend).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

FAB MS (m/z): 215 (M+1).[3]

-

Synthesis and Purification

The synthesis of enantiomerically pure this compound is a key step in its utilization. A common method involves the resolution of a racemic mixture of 3-(Boc-aminomethyl)piperidine.

Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound:

-

Resolution of the Racemate:

-

Combine racemic 3-(Boc-aminomethyl)piperidine (1 equivalent) and (-)-O,O'-di-p-toluoyl-L-tartaric acid (1 equivalent) in dry methanol.[3]

-

Heat the mixture to reflux until a homogeneous solution is formed.

-

Allow the solution to cool to room temperature and stir for 5-6 hours to facilitate the crystallization of the diastereomeric salt.[3]

-

Collect the resulting white solid by filtration and wash with a minimal amount of cold anhydrous methanol.[3]

-

-

Purification of the Diastereomeric Salt:

-

Purify the crude product by recrystallization from methanol to enhance diastereomeric purity.[3]

-

-

Isolation of the Free Base:

-

Suspend the purified diastereomeric salt in distilled water and cool to 0 °C.[3]

-

Add a 10% aqueous solution of sodium carbonate in portions until the mixture is basic. Continue stirring for 10 minutes.[3]

-

Extract the aqueous layer multiple times with ethyl acetate.[3]

-

Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the final product.[3]

-

Chemical Reactivity and Transformations

The reactivity of this compound is governed by the two primary functional groups: the Boc-protected primary amine and the secondary amine of the piperidine ring.

Boc-Group Deprotection

The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions. This selective deprotection is a cornerstone of its utility in multi-step synthesis.

Caption: Boc-group deprotection scheme.

N-Alkylation/N-Acylation of the Piperidine Ring

The secondary amine of the piperidine ring is nucleophilic and can undergo a variety of chemical transformations, such as alkylation, acylation, and reductive amination, allowing for the introduction of diverse substituents at this position.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules.[1]

-

Medicinal Chemistry: It is a key intermediate in the synthesis of various pharmaceutical candidates. Its chiral nature is particularly important for developing stereospecific drugs, where one enantiomer exhibits the desired therapeutic effect while the other may be inactive or have undesirable side effects. It has been utilized in the design of treatments for neurological disorders.[1] The piperidine moiety is a common scaffold in many centrally active agents.

-

Organic Synthesis: Beyond pharmaceuticals, it serves as a versatile intermediate in the production of agrochemicals and other specialty chemicals.[1] Its bifunctional nature allows for sequential or orthogonal functionalization, making it a powerful tool for constructing complex molecular frameworks.[1]

Safety and Handling

Proper handling and storage of this compound are crucial to ensure laboratory safety.

Hazard Identification

-

GHS Classification: May cause skin irritation, serious eye damage, and respiratory irritation.[4] Some sources indicate it can cause severe skin burns and eye damage.[4]

-

Precautionary Statements:

-

Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area.[5]

-

Response: If inhaled, remove to fresh air. If on skin, rinse with water. If in eyes, rinse cautiously with water for several minutes.[5] Seek immediate medical attention if symptoms persist.[5]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[6]

-

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[6]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated and ventilation is inadequate.

Storage and Stability

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

-

Incompatibilities: Strong oxidizing agents.

Conclusion

This compound is a cornerstone chiral building block in modern organic and medicinal chemistry. Its unique structural features, including the stereodefined piperidine core and the versatile Boc-protected amine, provide a reliable and efficient starting point for the synthesis of complex, high-value molecules. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is paramount for its effective and safe utilization in the pursuit of novel chemical entities.

References

An In-depth Technical Guide to (S)-tert-butyl (piperidin-3-ylmethyl)carbamate: A Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl (piperidin-3-ylmethyl)carbamate is a chiral synthetic building block of significant interest in medicinal chemistry. Its structural motif, a piperidine ring with a protected aminomethyl side chain at the stereogenic center, is a privileged scaffold found in a variety of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of next-generation therapeutics. The strategic incorporation of this chiral intermediate allows for the modulation of physicochemical properties, enhancement of biological activity and selectivity, and improvement of pharmacokinetic profiles of drug candidates.[1][2]

Chemical Identity and Properties

CAS Number: 1016167-99-9[3]

Synonyms:

-

S-3-N-BOC-AMINOMETHYL PIPERIDINE-HCl[3]

-

(S)-3-(Boc-aminomethyl)-piperidine

-

tert-butyl N-[[(3S)-piperidin-3-yl]methyl]carbamate hydrochloride[4]

Molecular Formula: C₁₁H₂₂N₂O₂[3]

Molecular Weight: 214.3 g/mol [3]

| Property | Value | Source |

| Appearance | White to pale yellow solid | [5] |

| Melting Point | 64-66°C | [3] |

| Optical Rotation | [α]D: +11.03 (c=0.10, methanol) | [3] |

| Solubility | Soluble in many organic solvents | [6] |

Spectroscopic Data

-

¹H NMR (300MHz, CDCl₃): δ: 1.01-1.21 (m, 2H, H-4); 1.39 (s, 9H, -OC(CH₃)₃); 1.57- 1.72 (m, 3H, H-3, H-5); 2.20-2.31 (m, 1H, CHaNHBoc); 2.49-2.56 (m, 1H, CHbNHBoc); 2.90-3.03 (m, 4H, H-2, H-4); 4.77 (brs, 1H, NH).[3]

-

¹³C NMR (300MHz, CDCl₃): δ : 26.56, 29.03, 29.58, 38.44, 44.99, 47.46, 51.16, 79.73, 156.72.[3]

-

IR (pure): 3360, 2972, 1703, 1519, 1455, 1365, 1255, 1172 cm⁻¹.[3]

-

FAB MS (m/z): 215 (M+1, 114).[3]

Synthesis of this compound

The enantiomerically pure (S)-isomer is typically obtained through the resolution of a racemic mixture of 3-(Boc-aminomethyl)piperidine. This method leverages the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

General Synthetic Protocol: Resolution of Racemic 3-(Boc-aminomethyl)piperidine

This protocol outlines a general procedure for the resolution of racemic 3-(Boc-aminomethyl)piperidine to yield the (S)-enantiomer.

Diagram of the Synthetic Workflow:

Caption: General workflow for the resolution of racemic 3-(Boc-aminomethyl)piperidine.

Step-by-Step Methodology:

-

Diastereomeric Salt Formation:

-

In a suitable reaction vessel, combine racemic 3-(Boc-aminomethyl)piperidine (1 equivalent) with (-)-O,O'-di-p-toluoyl-L-tartaric acid (1 equivalent) in dry methanol.[3]

-

Heat the mixture to reflux until a homogeneous solution is formed.[3]

-

Allow the solution to cool to room temperature and stir for 5-6 hours to facilitate the crystallization of the diastereomeric salt.[3]

-

-

Isolation of the (S)-isomer Salt:

-

Liberation of the Free Base:

-

Extraction and Isolation:

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a chiral building block in the synthesis of complex pharmaceutical agents. The piperidine moiety is a common feature in many approved drugs, and its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal scaffold for drug design.[1][2] The Boc-protecting group is crucial for synthetic control, allowing for the selective modification of other parts of a molecule before its strategic removal.

Key Role in the Synthesis of IRAK4 Inhibitors

A significant application of chiral piperidine intermediates is in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical kinase in the innate immune signaling pathway, and its inhibition is a promising therapeutic strategy for a range of autoimmune diseases and cancers.[2][7]

While a direct synthesis of a marketed drug using the (S)-isomer of the title compound is not readily found in the public domain, the synthesis of a closely related analog, tert-butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate, a key intermediate for an IRAK4 inhibitor, highlights the importance of this structural class.[2] The chemoenzymatic synthesis of this intermediate underscores the drive for efficient and stereoselective routes to these valuable building blocks.[2]

Conceptual Workflow for Incorporation into an IRAK4 Inhibitor:

Caption: Conceptual workflow for the incorporation of the chiral amine into a hypothetical IRAK4 inhibitor.

The stereochemistry of the piperidine ring and its substituents is often critical for potent and selective target engagement. Structure-activity relationship (SAR) studies of various kinase inhibitors have demonstrated that the specific orientation of substituents on the piperidine ring dictates the binding affinity and selectivity for the target protein.[1][2] The (S)-configuration of this building block ensures the precise spatial arrangement of the aminomethyl group, which can be crucial for forming key interactions within the kinase's active site.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount. The following information is a summary of the known hazards.

Hazard Identification:

-

Based on available data, the classification criteria are not fully met for severe hazards. However, it is recommended to handle with care as with all laboratory chemicals.[8]

First-Aid Measures:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[8]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

Personal Protective Equipment:

-

Wear appropriate protective gloves, clothing, and eye/face protection.[8]

For complete safety information, please refer to the full Safety Data Sheet (SDS).[1]

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its utility is particularly evident in the field of drug discovery, where the demand for enantiomerically pure intermediates is high. The strategic use of this compound allows medicinal chemists to explore chemical space with a high degree of stereochemical control, ultimately leading to the development of more potent and selective therapeutics. As research into targeted therapies, such as IRAK4 inhibitors, continues to expand, the importance of chiral building blocks like this compound is set to grow.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1016167-99-9 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 879275-33-9 | (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 6. mdpi.com [mdpi.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. chemscene.com [chemscene.com]

(S)-tert-butyl (piperidin-3-ylmethyl)carbamate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate, a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. This document will detail its chemical and physical properties, provide a robust synthesis and purification protocol, outline methods for its characterization, and discuss its applications, particularly in the synthesis of pharmacologically active agents.

Introduction: The Significance of a Chiral Scaffold

This compound is a versatile bifunctional molecule featuring a piperidine ring, a common scaffold in many biologically active compounds, and a Boc-protected aminomethyl side chain. The specific (S)-stereochemistry at the C3 position of the piperidine ring is crucial for its utility in asymmetric synthesis, allowing for the construction of enantiomerically pure target molecules. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions and can be readily removed under acidic conditions, providing a strategic advantage in multi-step synthetic sequences. Its structural attributes make it a valuable intermediate in the synthesis of complex molecules, including those with therapeutic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 214.3 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Melting Point | 64-66°C | [1] |

| Optical Rotation ([α]D) | +11.03 (c=0.10, methanol) | [1] |

| CAS Number | 1016167-99-9 | [1][2] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the resolution of a racemic mixture of 3-(Boc-aminomethyl)piperidine. The following protocol describes a reliable method for obtaining the desired (S)-enantiomer.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Boc-aminomethylpiperidine (racemic)

-

(-)-O,O'-di-p-toluoyl-L-tartaric acid

-

Methanol (anhydrous)

-

10% Sodium carbonate solution

-

Ethyl acetate

-

Distilled water

Procedure:

-

Diastereomeric Salt Formation:

-

In a round-bottom flask, dissolve 3-Boc-aminomethylpiperidine (1 equivalent) and (-)-O,O'-di-p-toluoyl-L-tartaric acid (1 equivalent) in dry methanol.

-

Gently heat the mixture to reflux to obtain a clear solution.

-

Allow the solution to cool to room temperature and stir for 5-6 hours to facilitate the precipitation of the diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Filter the resulting white solid and wash it with a minimal amount of cold, anhydrous methanol.

-

The crude product can be further purified by recrystallization from methanol to enhance diastereomeric purity.

-

-

Liberation of the Free Base:

-

Suspend the purified diastereomeric salt in distilled water and cool the mixture to 0°C in an ice bath.

-

Slowly add 10% sodium carbonate solution in portions until the reaction mixture is basic (pH > 9).

-

Continue stirring for an additional 10 minutes at 0°C.

-

-

Extraction and Isolation of the Final Product:

-

Extract the aqueous mixture with ethyl acetate (5 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield this compound as a white solid.[1]

-

Flowchart of the Synthesis and Purification Process:

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. The following spectroscopic data are characteristic of this compound.

| Technique | Key Data |

| Infrared (IR) | 3360 cm⁻¹ (N-H stretch), 2972 cm⁻¹ (C-H stretch), 1703 cm⁻¹ (C=O stretch, carbamate) |

| ¹H NMR (300 MHz, CDCl₃) | δ 1.01-1.21 (m, 2H), 1.39 (s, 9H), 1.57-1.72 (m, 3H), 2.20-2.31 (m, 1H), 2.49-2.56 (m, 1H), 2.90-3.03 (m, 4H), 4.77 (brs, 1H) |

| ¹³C NMR (75 MHz, CDCl₃) | δ 26.56, 29.03, 29.58, 38.44, 44.99, 47.46, 51.16, 79.73, 156.72 |

| Mass Spectrometry (FAB) | m/z: 215 [M+1]⁺ |

Spectroscopic data sourced from ChemicalBook.[1]

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The chiral aminomethyl side chain allows for the introduction of further complexity and specific interactions with biological targets.

Logical Relationship of the Compound's Features to its Applications:

Caption: The structural features of the title compound and their relevance to its applications.

The versatility of this compound is highlighted by its use in the synthesis of molecules targeting a range of diseases. The carbamate functionality itself is a key structural motif in many approved drugs, valued for its chemical stability and ability to modulate interactions with biological targets.[3][4] The Boc-protected amine allows for selective deprotection and further functionalization, making it an ideal starting material for creating diverse chemical libraries for high-throughput screening.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a corrosive and irritant.[5]

GHS Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in organic synthesis and medicinal chemistry. Its well-defined stereochemistry and the presence of a strategically placed Boc-protected amine make it an ideal starting material for the synthesis of complex, enantiomerically pure molecules. The robust synthetic and purification protocols, coupled with comprehensive characterization data, provide researchers with the necessary tools to confidently incorporate this compound into their drug discovery and development programs.

References

- 1. This compound | 1016167-99-9 [chemicalbook.com]

- 2. 1016167-99-9|this compound|BLD Pharm [bldpharm.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tert-butyl N-[(3S)-piperidin-3-yl]carbamate | C10H20N2O2 | CID 1514171 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate

Introduction: The Significance of a Chiral Building Block

(S)-tert-butyl (piperidin-3-ylmethyl)carbamate is a valuable chiral building block in modern medicinal chemistry. Its piperidine scaffold is a prevalent motif in a wide array of pharmacologically active compounds, and the specific (S)-stereochemistry at the C3 position, coupled with the protected primary amine, makes it a crucial intermediate for the synthesis of complex drug candidates. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective chemical manipulations, rendering this molecule a versatile tool for drug development professionals. This guide provides an in-depth exploration of robust and scalable synthetic pathways to this key intermediate, offering both theoretical insights and practical, step-by-step protocols for researchers and scientists.

Strategic Approaches to Enantioselective Synthesis

The synthesis of this compound presents the key challenge of establishing the stereocenter at the C3 position of the piperidine ring with high fidelity. Several strategic approaches have been developed, each with its own merits and considerations. This guide will focus on three prominent and field-proven pathways:

-

Synthesis from the Chiral Pool: Leveraging L-Glutamic Acid: This classical approach utilizes a readily available and inexpensive chiral starting material to construct the piperidine ring.

-

Synthesis via Chiral Resolution and Amide Reduction: This pathway involves the resolution of a racemic intermediate, followed by functional group transformations to yield the desired product.

-

Chemoenzymatic Synthesis: Harnessing Biocatalysis for Asymmetric Transformation: This modern approach employs enzymes to achieve high enantioselectivity under mild reaction conditions.

Pathway 1: Synthesis from L-Glutamic Acid

This synthetic route is a robust example of a chiral pool approach, where the inherent stereochemistry of a natural product is transferred to the target molecule. The synthesis involves a multi-step sequence starting from the readily available and inexpensive L-glutamic acid.

Causality of Experimental Choices

The choice of L-glutamic acid as the starting material is strategic due to its defined (S)-stereochemistry at the α-carbon, which will become the C3 stereocenter of the piperidine ring. The synthetic sequence is designed to first protect the amine, convert the carboxylic acid groups into functionalities suitable for cyclization, and then form the piperidine ring. The use of a benzyl group for the piperidine nitrogen allows for its facile removal via catalytic transfer hydrogenation in the final steps.

Experimental Protocol

Step 1: Diesterification of L-Glutamic Acid

To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, thionyl chloride (5.6 mL, 76.5 mmol) is added dropwise. The reaction is then stirred at room temperature for 12 hours. Upon completion, the solvent is removed under reduced pressure to give the crude dimethyl ester hydrochloride salt in quantitative yield, which is used in the next step without further purification.

Step 2: N-Boc Protection

To a stirred solution of the crude dimethyl ester hydrochloride (10 g, 57 mmol) in CH₂Cl₂ (120 mL) at 0°C, triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate ((Boc)₂O) (19.5 mL, 85.5 mmol), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.7 g, 0.1 equiv.) are added. The reaction mixture is stirred at room temperature for 6 hours. The reaction is quenched with water, and the organic layer is washed, dried, and concentrated to afford (S)-dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate in 92% yield.[1]

Step 3: Reduction to Diol

To a stirred solution of the N-Boc protected diester (5 g, 18.18 mmol) in methanol (30 mL), sodium borohydride is added portion-wise at room temperature. The mixture is stirred for 2 hours. The reaction is quenched with 10% aqueous citric acid to a pH of 5-6. After removal of methanol, the aqueous layer is extracted with CH₂Cl₂ to yield (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate in 76% yield.[2]

Step 4: Ditosylation

To a stirred solution of the diol (1.5 g, 6.85 mmol) in CH₂Cl₂ (15 mL) at 0°C, triethylamine (4.8 mL, 34.24 mmol), p-toluenesulfonyl chloride (3.9 g, 20.55 mmol), and a catalytic amount of DMAP (0.42 g, 0.5 equiv.) are added. The reaction is stirred for 1 hour at room temperature. After quenching with aqueous sodium bicarbonate, the organic layer is worked up to give the crude ditosylate, which is used directly in the next step.[1]

Step 5: Cyclization with Benzylamine

To the crude ditosylate (0.53 g, 1.0 mmol), benzylamine (1.6 mL, 15 mmol) is added, and the reaction mixture is stirred for 12 hours. After quenching with saturated aqueous ammonium chloride, the mixture is extracted with CH₂Cl₂. The crude product is purified by column chromatography to give (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate in 68% yield.

Step 6: N-Debenzylation

To a stirred suspension of the N-benzylpiperidine derivative (3 mmol) and 10% Pd-C (equal weight to the substrate) in dry methanol (20 mL), anhydrous ammonium formate (15 mmol) is added in one portion under a nitrogen atmosphere. The mixture is refluxed until the reaction is complete as monitored by TLC. The catalyst is filtered off, and the filtrate is concentrated to afford the free secondary amine.[2][3]

Step 7: Conversion to this compound

This step involves a sequence of reduction of the carbamate to an aminomethyl group and subsequent protection. A more direct route from the chiral pool leads to an aminopiperidine derivative that is a precursor to the final product. The final Boc protection of the exocyclic amine would follow standard procedures.

| Step | Reaction | Reagents | Yield |

| 1 | Diesterification | SOCl₂, MeOH | Quantitative |

| 2 | N-Boc Protection | (Boc)₂O, Et₃N, DMAP | 92% |

| 3 | Reduction to Diol | NaBH₄, MeOH | 76% |

| 4 | Ditosylation | TsCl, Et₃N, DMAP | Quantitative (crude) |

| 5 | Cyclization | Benzylamine | 68% |

| 6 | N-Debenzylation | NH₄HCO₂, 10% Pd-C | High |

Pathway 2: Synthesis via Chiral Resolution and Amide Reduction

This approach begins with a racemic precursor, which is then resolved to isolate the desired enantiomer. Subsequent functional group manipulations then lead to the final product. This strategy is particularly useful when a direct asymmetric synthesis is challenging or when a scalable resolution method is available.

Causality of Experimental Choices

The success of this pathway hinges on an efficient resolution of a key intermediate. The use of a chiral acid, such as di-benzoyl-L-tartaric acid, to form diastereomeric salts with a racemic amine is a classic and effective resolution technique. The subsequent reduction of the amide functionality is a critical step, and a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed to achieve this transformation.

Experimental Protocol

Step 1: Resolution of Racemic Ethyl Nipecotate

Racemic ethyl nipecotate is reacted with a chiral resolving agent, such as di-benzoyl-L-tartaric acid, in a suitable solvent. The diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired diastereomeric salt is then isolated and treated with a base to liberate the enantiomerically pure (S)-ethyl nipecotate.[4]

Step 2: Amidation

(S)-ethyl nipecotate is converted to the corresponding (S)-piperidine-3-carboxamide. This can be achieved by ammonolysis, where the ester is treated with ammonia.

Step 3: Reduction of Amide to Amine

(S)-piperidine-3-carboxamide (25 g, 0.195 mol) is added portionwise to a stirred solution of lithium aluminum hydride (14.8 g, 0.39 mol) in dry THF (0.6 L). The reaction is heated at reflux for 24 hours. After quenching with a saturated sodium sulfate solution, the mixture is filtered, and the filtrate is concentrated. The crude product is distilled to yield (S)-3-(aminomethyl)piperidine as a colorless oil (12.4 g, 55%).[5]

Step 4: Selective N-Boc Protection

To a solution of (S)-3-(aminomethyl)piperidine in a suitable solvent, di-tert-butyl dicarbonate ((Boc)₂O) is added. The reaction conditions are controlled to favor the protection of the more nucleophilic primary amine over the secondary amine of the piperidine ring. The reaction is typically carried out at a controlled temperature and pH. The product, this compound, is then isolated and purified.

| Step | Reaction | Key Reagents | Typical Yield | Enantiomeric Excess (ee) |

| 1 | Resolution | Di-benzoyl-L-tartaric acid | Variable | >99% |

| 2 | Amidation | Ammonia | High | >99% |

| 3 | Amide Reduction | LiAlH₄ | 55% | >99% |

| 4 | Boc Protection | (Boc)₂O | High | >99% |

Pathway 3: Chemoenzymatic Synthesis

This cutting-edge approach utilizes the high selectivity of enzymes to catalyze the key stereoselective step. Transaminases are particularly well-suited for the asymmetric synthesis of chiral amines from prochiral ketones.

Causality of Experimental Choices

The use of a transaminase enzyme offers several advantages, including exceptional enantioselectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and the use of environmentally benign reagents. The enzyme, in conjunction with a co-factor (pyridoxal-5'-phosphate, PLP) and an amine donor (such as isopropylamine), facilitates the stereoselective transfer of an amino group to the ketone substrate.

Experimental Protocol

Step 1: Synthesis of N-Boc-3-piperidone

N-Boc-3-piperidone serves as the prochiral ketone substrate for the enzymatic reaction. It can be prepared from commercially available starting materials.

Step 2: Asymmetric Transamination

To a buffer solution (e.g., triethanolamine buffer, 100 mM, pH 7.5) containing isopropylamine (as the amine donor) and PLP (as the cofactor), the immobilized transaminase enzyme is added. The mixture is stirred at a controlled temperature (e.g., 35°C). A solution of N-Boc-3-piperidone in a co-solvent like DMSO is then added. The reaction is monitored for conversion. Upon completion, the enzyme is filtered off, and the product, (S)-1-Boc-3-aminopiperidine, is extracted and purified. High enantiomeric excess (>99% ee) and good yields can be achieved.[1][6]

Step 3: Conversion to this compound

The resulting (S)-1-Boc-3-aminopiperidine is a close analog of the target molecule. To arrive at the final product, a series of functional group transformations would be necessary, including conversion of the amine to a cyanomethyl group followed by reduction and reprotection, or other synthetic equivalents. A more direct chemoenzymatic route would target a precursor that can be more readily converted to the final product.

| Step | Reaction | Key Reagents/Catalyst | Typical Yield | Enantiomeric Excess (ee) |

| 1 | Asymmetric Transamination | Transaminase, Isopropylamine, PLP | Good to Excellent | >99% |

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several effective strategies. The choice of the optimal route will depend on factors such as the desired scale of production, cost of starting materials and reagents, and the available laboratory equipment. The classical chiral pool synthesis from L-glutamic acid offers a cost-effective and scalable approach. The pathway involving chiral resolution is a viable alternative, particularly if an efficient resolution protocol is established. The emerging field of biocatalysis, with the use of transaminases, presents a highly attractive green and efficient method for accessing chiral piperidine intermediates with excellent enantiopurity. Future developments in this area are likely to focus on the discovery of novel and more efficient enzymes and the development of direct catalytic asymmetric routes from simple precursors, further streamlining the synthesis of this important chiral building block.

References

- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

key intermediates in (S)-tert-butyl (piperidin-3-ylmethyl)carbamate synthesis

An In-depth Technical Guide to the Key Intermediates in the Synthesis of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate

Executive Summary

This compound is a valuable chiral building block in medicinal chemistry and pharmaceutical development, frequently utilized in the synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs).[1][2][3] Its structure, featuring a stereocenter at the C3 position of the piperidine ring, necessitates synthetic strategies that afford high enantiomeric purity. This technical guide provides an in-depth analysis of the pivotal intermediates and synthetic methodologies for its preparation. We will explore two primary, field-proven strategies: the synthesis of a racemic intermediate followed by classical chiral resolution, and a de novo asymmetric synthesis starting from a chiral pool precursor. Each pathway is characterized by distinct key intermediates, which dictate the overall efficiency, scalability, and stereochemical outcome of the synthesis. This document serves as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, comparative analysis, and insights into the causal factors behind critical process decisions.

Introduction

The piperidine scaffold is one ofthe most ubiquitous N-heterocycles in pharmaceuticals, valued for its conformational properties and ability to engage with biological targets.[4][5] The stereospecific functionalization of this ring, particularly at the 3-position, is a common challenge in organic synthesis. The target molecule, this compound, encapsulates this challenge, requiring precise control over the stereocenter at C3. The tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine enhances the compound's utility as a synthetic intermediate by allowing for selective manipulation of the piperidine nitrogen.[1][2]

This guide will dissect the synthesis of this key building block by focusing on its most critical intermediates. We will examine two divergent and industrially relevant approaches:

-

The Chiral Resolution Pathway: A pragmatic approach that begins with the straightforward synthesis of a racemic intermediate, which is then separated into its constituent enantiomers using a chiral resolving agent. The key intermediate in this route is the diastereomeric salt formed during the resolution process.

-

The Asymmetric Synthesis (Chiral Pool) Pathway: An elegant strategy that leverages a naturally occurring chiral molecule, L-glutamic acid, as the starting material. The inherent chirality of the starting material is transferred through a sequence of reactions to establish the desired stereocenter in the piperidine ring. This pathway involves a series of chiral intermediates, including protected diols and ditosylates.

Part 1: The Chiral Resolution Pathway

This strategy prioritizes ease of synthesis for the core skeleton in its racemic form, deferring the stereochemical challenge to a single, decisive resolution step. It is often favored for its robustness and scalability.

Core Intermediates

-

Racemic 3-(Aminomethyl)piperidine

-

Racemic tert-butyl (piperidin-3-ylmethyl)carbamate

-

Diastereomeric salt of this compound with a chiral acid

Synthetic Workflow & Methodology

The pathway involves the synthesis of racemic 3-(aminomethyl)piperidine, subsequent protection of the exocyclic amine, and finally, resolution via diastereomeric salt formation.

Experimental Protocols

Step 1: Synthesis of Racemic 3-(Aminomethyl)piperidine

This protocol is based on the reduction of a commercially available amide.

-

Rationale: The reduction of an amide to a primary amine is a fundamental and high-yielding transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this purpose.[6]

-

Procedure:

-

To a stirred suspension of lithium aluminum hydride (14.8 g, 0.39 mol) in dry tetrahydrofuran (THF, 600 mL) under a nitrogen atmosphere, add nipecotamide (25 g, 0.195 mol) portion-wise.

-

After the initial effervescence subsides, heat the reaction mixture to reflux and maintain for 24 hours.[6]

-

Cool the reaction mixture and quench by the careful, dropwise addition of a saturated aqueous solution of sodium sulfate until gas evolution ceases.

-

Filter the resulting suspension through a pad of Celite®, wash the filter cake with THF (400 mL), and concentrate the combined filtrates under reduced pressure to yield the crude product.[6]

-

Purification by distillation affords racemic 3-(aminomethyl)piperidine as a colorless oil.[6]

-

Step 2: Synthesis of Racemic tert-butyl (piperidin-3-ylmethyl)carbamate

-

Rationale: The Boc group is installed to protect the more nucleophilic exocyclic primary amine, preventing it from interfering in subsequent reactions and facilitating the chiral resolution process.

-

Procedure:

-

Dissolve racemic 3-(aminomethyl)piperidine in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C and add an organic base, such as triethylamine, to act as an acid scavenger.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the racemic product.

-

Step 3: Chiral Resolution via Diastereomeric Salt Formation

This protocol leverages the different physical properties of diastereomeric salts to achieve separation.[7]

-

Rationale: A chiral acid is used to react with the racemic amine base. This forms two diastereomeric salts. Since diastereomers have different physical properties, one can often be selectively crystallized from a suitable solvent system. (-)-O,O'-Di-p-toluoyl-L-tartaric acid is an effective resolving agent for this class of compounds.[8]

-

Procedure:

-

Dissolve racemic tert-butyl (piperidin-3-ylmethyl)carbamate (10 g, 47 mmol) and (-)-O,O'-di-p-toluoyl-L-tartaric acid (1 equivalent) in dry methanol (100 mL).[8]

-

Gently heat the mixture to reflux to obtain a clear solution.

-

Allow the solution to cool slowly to room temperature and stir for 5-6 hours to induce crystallization.[8]

-

Collect the resulting white solid by filtration and wash with a minimal amount of cold, anhydrous methanol. The solid is the diastereomerically enriched salt.

-

To liberate the free amine, suspend the salt in distilled water (25 mL) and cool to 0 °C.

-

Add a 10% aqueous sodium carbonate solution portion-wise until the mixture is basic.[8]

-

Extract the aqueous layer multiple times with ethyl acetate (5 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.[8]

-

| Parameter | Details |

| Starting Material | Nipecotamide |

| Key Intermediate | Racemic tert-butyl (piperidin-3-ylmethyl)carbamate |

| Resolving Agent | (-)-O,O'-di-p-toluoyl-L-tartaric acid[8] |

| Typical Yield (Post-Resolution) | ~65% for the desired enantiomer[8] |

| Enantiomeric Purity | High (>95% ee) achievable with recrystallization |

Part 2: The Asymmetric Synthesis (Chiral Pool) Pathway

This approach utilizes a readily available and inexpensive chiral starting material, L-glutamic acid, to construct the chiral piperidine core. The stereochemistry is established early and carried through the synthetic sequence.

Core Intermediates

-

L-Glutamic acid

-

(S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate

-

(S)-tert-Butyl (4,5-dihydroxypentyl)carbamate

-

(S)-tert-Butyl (4,5-bis((4-methylphenyl)sulfonyloxy)pentyl)carbamate

Synthetic Workflow & Methodology

The synthesis begins with the protection and modification of L-glutamic acid, followed by reduction, functional group manipulation, and finally, cyclization to form the piperidine ring.

Experimental Protocols

This multi-step synthesis requires careful control at each stage to preserve the stereochemical integrity.[9]

Step 1: Esterification of L-Glutamic Acid

-

Rationale: Both carboxylic acid groups are converted to methyl esters to prevent them from reacting with subsequent reagents and to activate them for the later reduction step. Thionyl chloride in methanol is an efficient way to achieve this.

-

Procedure:

-

Suspend L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) and cool to 0 °C.

-

Add thionyl chloride (5.6 mL, 76.5 mmol) dropwise.

-

Remove the ice bath and stir the reaction at room temperature for 12 hours.[9]

-

Remove the solvent under reduced pressure to obtain the crude dimethyl ester hydrochloride salt, which is used directly in the next step.[9]

-

Step 2: N-Boc Protection

-

Rationale: The amino group is protected with a Boc group to prevent it from interfering with the subsequent reduction and tosylation steps.

-

Procedure:

-

Dissolve the crude dimethyl ester (10 g, 57 mmol) in CH₂Cl₂ (120 mL) and cool to 0 °C.

-

Add triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate ((Boc)₂O, 19.5 mL, 85.5 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[9]

-

Stir the reaction at room temperature for 6 hours.

-

Quench with water and perform a standard aqueous workup to isolate (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate.[9]

-

Step 3: Reduction to Chiral Diol

-

Rationale: The two ester groups are reduced to primary alcohols to create the diol intermediate necessary for the next step. Sodium borohydride (NaBH₄) is a milder reducing agent suitable for this transformation.

-

Procedure:

-

Dissolve the N-Boc protected diester in a suitable solvent like THF or ethanol.

-

Add NaBH₄ portion-wise at 0 °C.

-

Stir the reaction at room temperature until completion.

-

Perform a careful workup to isolate the key intermediate, (S)-tert-Butyl (4,5-dihydroxypentyl)carbamate.[9]

-

Step 4: Tosylation of the Diol

-

Rationale: The hydroxyl groups of the diol are converted into good leaving groups (tosylates) to facilitate the final ring-closing nucleophilic substitution reaction.

-

Procedure:

-

Dissolve the chiral diol in CH₂Cl₂ at 0 °C.

-

Add triethylamine, a catalytic amount of DMAP, and p-toluenesulfonyl chloride (TsCl).[9]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction and perform an aqueous workup to yield the crude chiral ditosylate, which is often used immediately in the next step.[9]

-

Comparative Analysis of Pathways

| Feature | Chiral Resolution Pathway | Asymmetric (Chiral Pool) Pathway |

| Starting Materials | Simple, achiral (e.g., Nipecotamide) | Inexpensive, chiral (L-Glutamic Acid)[9] |

| Key Challenge | Efficient separation of diastereomeric salts | Maintaining stereochemical integrity over multiple steps |

| Number of Steps | Fewer overall steps | More linear steps[9] |

| Scalability | Generally high; crystallization can be optimized | Can be challenging due to multiple chromatographic purifications |

| Cost Factors | Cost of the chiral resolving agent and solvent for resolution | Cumulative cost of reagents and solvents over many steps |

| Waste Generation | Discards ~50% of material as the undesired enantiomer | Theoretically 100% of material is the desired enantiomer |

| Flexibility | The racemic intermediate can be used to access both enantiomers | The choice of L- or D-amino acid predetermines the final enantiomer |

Conclusion

The synthesis of this compound can be effectively achieved through multiple strategic routes, each defined by its key intermediates. The chiral resolution pathway offers a direct and robust method, hinging on the successful formation and separation of a diastereomeric salt intermediate . While it results in the loss of the undesired enantiomer, its operational simplicity makes it attractive for large-scale production.

Conversely, the asymmetric synthesis from L-glutamic acid represents a more elegant approach, building the chiral center from a natural precursor. This pathway proceeds through a series of critical chiral intermediates, including a protected diol and ditosylate , where the preservation of stereochemical purity is paramount. Although it involves more synthetic steps, it is atom-economical in its use of chirality.

The choice between these pathways depends on project-specific requirements, including scale, cost, available equipment, and the desired level of stereopurity. Both methodologies provide reliable access to this crucial pharmaceutical building block, and a thorough understanding of their respective key intermediates is essential for successful execution and optimization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. myuchem.com [myuchem.com]

- 3. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. 3-Aminomethyl-piperidine synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 1016167-99-9 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate

Abstract: This document provides a comprehensive technical overview of the spectroscopic data for (S)-tert-butyl (piperidin-3-ylmethyl)carbamate (Molecular Formula: C₁₁H₂₂N₂O₂, Molecular Weight: 214.3 g/mol ).[1] As a key chiral building block in pharmaceutical synthesis, rigorous characterization of this compound is paramount. This guide presents an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The content herein is designed for researchers, scientists, and drug development professionals, offering not just raw data but also a field-expert interpretation of the spectral features, grounded in established chemical principles.

Introduction and Molecular Structure

This compound is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of complex therapeutic agents. Its structure combines a piperidine ring, a chiral center at the C3 position, and a tert-butoxycarbonyl (Boc) protecting group. Accurate spectroscopic verification is the cornerstone of quality control, ensuring stereochemical integrity and chemical purity before its incorporation into drug candidates.

The molecular structure and atom numbering scheme used for NMR assignments are depicted below. Understanding this spatial arrangement is fundamental to interpreting the resulting spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. The spectrum for this molecule is characterized by a series of multiplets for the piperidine ring protons and a prominent singlet for the Boc group.

Observed ¹H NMR Data (300 MHz, CDCl₃):

-

δ 4.77 (br s, 1H): This broad singlet corresponds to the carbamate proton (NH Boc). Its broadness is typical due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.

-

δ 2.90-3.03 (m, 4H): This multiplet region arises from the protons on C2 and C6 adjacent to the piperidine nitrogen, as well as the methylene protons of the aminomethyl group (CH ₂NHBoc).[1]

-

δ 2.49-2.56 (m, 1H) & 2.20-2.31 (m, 1H): These multiplets are assigned to the diastereotopic protons on the C7 methylene group (CH ₂NHBoc), adjacent to the chiral center C3.

-

δ 1.57-1.72 (m, 3H): This complex multiplet corresponds to the protons on C3 and C5.[1]

-

δ 1.39 (s, 9H): This strong singlet, integrating to nine protons, is the classic signature of the tert-butyl group (-OC(CH₃ )₃) of the Boc protector.[1]

-

δ 1.01-1.21 (m, 2H): This multiplet represents the protons on C4 of the piperidine ring.[1]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Observed ¹³C NMR Data (CDCl₃):

-

δ 156.72: Assigned to the carbonyl carbon (C=O) of the carbamate group.[1]

-

δ 79.73: This signal corresponds to the quaternary carbon of the tert-butyl group (C (CH₃)₃).[1]

-

δ 51.16, 47.46, 44.99: These peaks are assigned to the piperidine ring carbons C2, C6, and the aminomethyl carbon C7.

-

δ 38.44: Attributed to the chiral C3 carbon of the piperidine ring.[1]

-

δ 29.58, 26.56: These signals correspond to the C4 and C5 carbons of the piperidine ring.[1]

-

δ 29.03 (appears as 28.7 in another source): This prominent signal is from the three equivalent methyl carbons of the tert-butyl group (-C(CH₃ )₃).[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key IR Absorption Bands (pure/film, cm⁻¹):

-

3360 cm⁻¹: This represents the N-H stretching vibration of the carbamate and the piperidine amine.[1]

-

2972 cm⁻¹: Corresponds to the C-H stretching vibrations of the aliphatic (piperidine and tert-butyl) groups.[1][2]

-

1703 cm⁻¹: A strong absorption characteristic of the C=O (carbonyl) stretching of the carbamate functional group.[1]

-

1519 cm⁻¹: This band is attributed to the N-H bending vibration, often coupled with C-N stretching.[1]

-

1365 cm⁻¹: A characteristic band for the tert-butyl group.[1][2]

-

1172 cm⁻¹: Corresponds to the C-O stretching vibration of the carbamate group.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Method: Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI).

-

Observed Ion: A prominent peak is observed at m/z 215 [M+H]⁺ .[1] This corresponds to the protonated molecular ion, confirming the molecular weight of 214.3 g/mol .

-

Fragmentation: A common fragmentation pattern for Boc-protected amines is the loss of the Boc group or isobutylene. A fragment at m/z 114 is also noted, which could correspond to the loss of the Boc group.[1]

Data Summary

| Spectroscopic Technique | Parameter | Observed Value | Assignment/Interpretation |

| ¹H NMR | Chemical Shift (δ, ppm) | 4.77 (br s) | NH -Boc |

| 2.90-3.03 (m) | CH ₂ (C2, C6), CH ₂ (C7) | ||

| 1.57-1.72 (m) | CH (C3), CH ₂ (C5) | ||

| 1.39 (s) | -C(CH₃ )₃ | ||

| 1.01-1.21 (m) | CH ₂ (C4) | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | 156.72 | C =O (carbamate) |

| 79.73 | -C (CH₃)₃ | ||

| 51.16, 47.46, 44.99 | C 2, C 6, C 7 | ||

| 38.44 | C 3 | ||

| 29.58, 26.56 | C 4, C 5 | ||

| 29.03 | -C(CH₃ )₃ | ||

| IR | Wavenumber (cm⁻¹) | 3360 | N-H stretch |

| 2972 | C-H stretch (aliphatic) | ||

| 1703 | C=O stretch (carbamate) | ||

| 1172 | C-O stretch | ||

| MS | Mass-to-Charge (m/z) | 215 | [M+H]⁺ (Protonated Molecule) |

Experimental Protocols

The following protocols describe standard procedures for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 300 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

IR Spectroscopy Protocol

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid or oil sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: Perform a background scan of the empty ATR crystal first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Instrument: A mass spectrometer capable of ESI or FAB ionization, such as a Time-of-Flight (TOF) or Quadrupole instrument.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

Analysis: Identify the molecular ion peak [M+H]⁺ and analyze any significant fragment ions.

References

solubility and stability of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate

An In-Depth Technical Guide to the Solubility and Stability of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate

Introduction

This compound, a chiral synthetic building block, holds significant importance in medicinal chemistry and drug development. Its structure features a piperidine ring, a foundational scaffold in many pharmaceuticals, and a primary amine protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[1] This strategic protection allows for selective chemical modifications at other positions of the molecule before the amine is deprotected for subsequent reactions. A comprehensive understanding of its solubility and stability is paramount for researchers in designing robust synthetic routes, developing reliable analytical methods, and ensuring the quality and integrity of intermediates during drug discovery workflows.

This guide provides an in-depth analysis of the physicochemical properties of this compound, focusing on its solubility across a range of common laboratory solvents and its chemical stability under various stress conditions. The methodologies presented herein are grounded in established industry practices and regulatory guidelines to ensure scientific integrity and reproducibility.

Physicochemical and Structural Properties

A foundational understanding of the molecule's basic properties is essential before exploring its solubility and stability. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | S-3-N-Boc-aminomethyl piperidine | [2] |

| CAS Number | 1016167-99-9 | [2] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |

| Molecular Weight | 214.30 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 64-66 °C | [2] |

The molecule's structure, featuring both a hydrophilic piperidine ring (capable of hydrogen bonding) and a lipophilic tert-butyl group, suggests a nuanced solubility profile, exhibiting miscibility in a range of polar and non-polar organic solvents.

Solubility Profile: A Predictive and Experimental Approach

Solubility is a critical parameter that influences reaction kinetics, purification efficiency, and formulation development. While specific quantitative data for this intermediate is not broadly published, its solubility characteristics can be predicted from its synthesis and purification procedures and confirmed using standardized experimental protocols.[2]

Predicted Solubility

The synthesis of this compound involves its dissolution in methanol and extraction with ethyl acetate, indicating good solubility in these solvents.[2] Recrystallization from methanol further supports its moderate to high solubility in polar protic solvents.[2] Conversely, its partial polarity suggests limited solubility in highly non-polar solvents like hexanes and potentially low solubility in aqueous media at neutral pH.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly soluble to Soluble | Piperidine N-H and carbamate N-H can hydrogen bond. Solubility in water is likely limited by the hydrophobic Boc group. |

| Polar Aprotic | DMSO, Acetonitrile, THF | Soluble to Very Soluble | Good dipole-dipole interactions with the carbamate and piperidine functionalities. |

| Non-Polar Organic | Dichloromethane, Ethyl Acetate | Soluble | Balances polar interactions with dispersion forces from the alkyl portions. |

| Non-Polar Hydrocarbon | Hexanes, Toluene | Sparingly soluble to Insoluble | Insufficient polarity to overcome the energetic cost of disrupting the solvent structure. |

Experimental Determination of Thermodynamic Solubility

To obtain quantitative solubility data, the shake-flask method is the gold standard, providing the thermodynamic equilibrium solubility.[4][5] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.

References

- 1. myuchem.com [myuchem.com]

- 2. This compound | 1016167-99-9 [chemicalbook.com]

- 3. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

A Comprehensive Technical Guide to (S)-tert-butyl (piperidin-3-ylmethyl)carbamate for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate in Medicinal Chemistry

This compound, a chiral piperidine derivative, has emerged as a critical building block in contemporary drug discovery and development. Its structural motif, featuring a stereodefined aminomethyl side chain on a piperidine ring, is a privileged scaffold found in a variety of pharmacologically active agents. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the primary amine during synthetic transformations, yet it can be readily removed under acidic conditions, providing a versatile handle for further chemical modifications. This unique combination of chirality, a primary amine for diverse functionalization, and the stability of the Boc protecting group makes it an invaluable intermediate in the synthesis of complex molecular architectures targeting a range of therapeutic areas. Notably, this compound is a key intermediate in the synthesis of orexin receptor antagonists and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, highlighting its significance in addressing sleep disorders and inflammatory diseases.[1][2] This guide provides an in-depth analysis of its commercial availability, pricing, quality control, and practical applications, empowering researchers and drug development professionals to effectively leverage this key synthetic intermediate.

Commercial Suppliers and Pricing Landscape

The accessibility and cost of starting materials are critical considerations in any research and development program. This compound is readily available from a multitude of commercial suppliers, catering to both small-scale research and large-scale manufacturing needs. The pricing is quantity-dependent, with significant economies of scale observed at larger quantities.

| Supplier | Product Number | Purity | 1g Price (USD) | 5g Price (USD) | Bulk Inquiry |

| ChemUniverse | P41063 | 95% | $63.00 | $207.00 | Available |

| ChemicalBook | Varies | ≥98% | ~$284.00 | ~$242.00 (Varies by supplier) | Available |

| Apollo Scientific | PC50007 | Not specified | £22.00 (~$28.00) | £51.00 (~$65.00) | Available |

| BLDpharm | 1016167-99-9 | Not specified | Contact for price | Contact for price | Available |

| Parchem | 309962-63-8 | Not specified | Contact for price | Contact for price | Available |

| AbacipharmTech | AB13876 | Not specified | Contact for price | Contact for price | Available |

| Allschoolabs | 1016167-99-9 | 97% | Contact for price | Contact for price | Available |

Note: Prices are approximate and subject to change. It is recommended to contact suppliers directly for current pricing and availability, especially for bulk quantities.

Quality Control and Analytical Characterization: Ensuring Stereochemical Integrity and Purity

The utility of this compound in the synthesis of stereospecific active pharmaceutical ingredients (APIs) necessitates stringent quality control to ensure high chemical and enantiomeric purity. The presence of the undesired (R)-enantiomer or other process-related impurities can have a significant impact on the efficacy and safety of the final drug product.

Key Quality Parameters and a Representative Certificate of Analysis

A comprehensive Certificate of Analysis (CoA) from a reputable supplier should include the following information:

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

| Purity | ≥97% | HPLC |

| Enantiomeric Purity | ≥98% ee | Chiral HPLC |

| Specific Rotation | Report value | Polarimetry |

| Residual Solvents | As per ICH guidelines | GC-HS |

| Water Content | ≤0.5% | Karl Fischer Titration |

Analytical Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical identity and structural integrity of the molecule.

-

¹H NMR (CDCl₃, 300 MHz) δ: 4.77 (brs, 1H, NH), 2.90-3.03 (m, 4H, H-2, H-4), 2.49-2.56 (m, 1H, CHbNHBoc), 2.20-2.31 (m, 1H, CHaNHBoc), 1.57-1.72 (m, 3H, H-3, H-5), 1.39 (s, 9H, -OC(CH₃)₃), 1.01-1.21 (m, 2H, H-4).[3]

-

¹³C NMR (CDCl₃, 300 MHz) δ: 156.72, 79.73, 51.16, 47.46, 44.99, 38.44, 29.58, 29.03, 28.56, 26.56.[3]

2. Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound. A validated method is crucial to separate and quantify the (S)- and (R)-enantiomers.

Experimental Protocol: Chiral HPLC Analysis

This protocol is a representative method for the chiral separation of Boc-protected piperidine derivatives and should be optimized and validated for this compound.

-

Instrumentation: HPLC system with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column, such as Chiralpak AD-H (250 x 4.6 mm, 5 µm), is often effective.

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point. A typical mobile phase could be n-Hexane:Isopropanol (90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.

-

Injection Volume: 10 µL.

-

Analysis: The retention times for the (S)- and (R)-enantiomers will need to be determined using a racemic standard. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers: % ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.

Workflow for Incoming Quality Control

Caption: Workflow for incoming quality control of this compound.

Safe Handling and Storage

Proper handling and storage are paramount to maintain the integrity of this compound and ensure the safety of laboratory personnel.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when dealing with fine powders to avoid inhalation.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids. For long-term storage, refrigeration (2-8 °C) is recommended. Protect from moisture, as the carbamate group can be susceptible to hydrolysis under certain conditions.

-

Spill and Disposal: In case of a spill, contain the material and clean up with an absorbent material. Dispose of the waste in accordance with local, state, and federal regulations.

Applications in Drug Development: A Chiral Scaffold for Potent Therapeutics

The strategic importance of this compound is best illustrated by its role as a key intermediate in the synthesis of innovative therapeutics.

Orexin Receptor Antagonists for Insomnia

This chiral building block is a precursor to the diazepane core of suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia. The synthesis involves the coupling of the deprotected (S)-3-(aminomethyl)piperidine with a suitable electrophile to construct the seven-membered ring.

Illustrative Synthetic Pathway to a Suvorexant Intermediate

Caption: Synthetic pathway to a chiral diazepane intermediate for orexin receptor antagonists.

IRAK4 Inhibitors for Inflammatory Diseases

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it an attractive target for the treatment of autoimmune and inflammatory diseases. This compound serves as a key fragment for the synthesis of potent and selective IRAK4 inhibitors. The piperidine moiety often interacts with key residues in the kinase active site, and the stereochemistry at the 3-position is crucial for optimal binding and activity.[1][2]

General Synthetic Scheme for IRAK4 Inhibitors

Caption: General synthetic scheme for IRAK4 inhibitors utilizing the chiral piperidine scaffold.

Conclusion: A Versatile and Indispensable Chiral Building Block

This compound is a commercially accessible and highly versatile chiral building block that plays a pivotal role in modern medicinal chemistry. Its unique structural features and predictable reactivity make it an ideal starting material for the synthesis of complex, stereodefined drug candidates. A thorough understanding of its commercial landscape, coupled with rigorous quality control and safe handling practices, will enable researchers and drug development professionals to fully exploit the potential of this valuable synthetic intermediate in the quest for novel therapeutics.

References

The Piperidine Carbamate Scaffold: A Foundational Guide for Drug Discovery

Introduction: The Enduring Significance of the Piperidine Carbamate Moiety in Medicinal Chemistry

The piperidine ring is a ubiquitous and privileged scaffold in modern drug discovery, forming the structural core of a vast array of therapeutic agents.[1][2] Its conformational flexibility and capacity to present substituents in precise three-dimensional orientations enable potent and selective interactions with a multitude of biological targets.[2] When coupled with the carbamate functional group, a motif known for its chemical and proteolytic stability and its ability to mimic a peptide bond, the resulting piperidine carbamate derivatives emerge as a class of compounds with profound therapeutic potential.

This technical guide provides an in-depth exploration of the foundational literature surrounding piperidine carbamate derivatives. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights. We will delve into the synthetic strategies for their creation, unravel their intricate mechanisms of action, particularly as enzyme inhibitors, and survey their expanding therapeutic applications. This guide will further provide detailed experimental protocols and quantitative structure-activity relationship (SAR) data to empower researchers in their pursuit of novel therapeutics based on this versatile scaffold.

Core Principles of Piperidine Carbamate Synthesis

The synthesis of piperidine carbamate derivatives can be approached through several strategic pathways, often tailored to the desired substitution pattern and overall molecular architecture. A common and effective methodology involves the reaction of a piperidine-containing intermediate with a suitable chloroformate.

General Synthetic Workflow